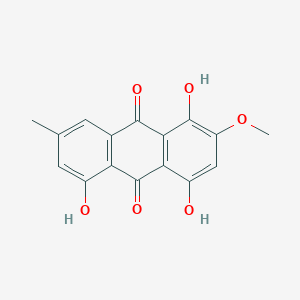

Xanthorin

Übersicht

Beschreibung

Xanthorin, as a term, does not directly correspond to a specific compound within the provided literature. However, the papers provided discuss various xanthone derivatives and related compounds, which may be relevant to the intended analysis of "this compound." Xanthones are a class of oxygenated heterocycles known for their medicinal properties, with a tricyclic scaffold that can vary in biological activity depending on the substituents' nature and position . Xanthorrhizol, a related compound, is a sesquiterpenoid with noted anti-inflammatory and anti-carcinogenic properties . Xanthan gum, while not a xanthone derivative, is a polysaccharide with various industrial applications .

Synthesis Analysis

The synthesis of xanthone derivatives has been a subject of interest due to their biological activities. Historically, the synthesis has focused on fully aromatized xanthones, with less frequent reports on the more challenging partially saturated derivatives. Recent developments in synthetic methods have allowed for the construction of polysubstituted unsaturated xanthone cores, which may lead to further exploration of these compounds . Xanthan gum is biosynthesized by Xanthomonas campestris and involves the assembly of sugar nucleotide substrates and the decoration of pentasaccharide subunits .

Molecular Structure Analysis

Xanthones typically possess a tricyclic core with various degrees of saturation and substitution, which significantly influences their biological activity. The molecular structure of xanthorrhizol, for example, includes a sesquiterpenoid framework that has been shown to interact with multiple signaling pathways in anti-metastatic activity . The structure of xanthan gum is a high molecular weight polysaccharide with a backbone of D-glucosyl, D-mannosyl, and D-glucuronyl acid residues .

Chemical Reactions Analysis

The chemical reactivity of xanthone derivatives is closely related to their biological functions. Xanthorrhizol has been shown to inhibit the expression of enzymes like ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase, which are involved in inflammatory and carcinogenic processes . The interaction between xanthorrhizol and intracellular signaling molecules such as ERK, COX-2, and MMP-9 further illustrates the compound's involvement in complex chemical reactions within biological systems .

Physical and Chemical Properties Analysis

Xanthone derivatives exhibit a broad spectrum of physical and chemical properties due to their diverse structures. These properties are crucial for their biological activities and potential therapeutic applications. Xanthan gum, for instance, is known for its exceptional rheological properties, making it an effective stabilizer in various industries . The physical properties of xanthones, such as solubility and stability, are also important for their pharmacological effects and are influenced by the nature of their substituents .

Wissenschaftliche Forschungsanwendungen

Krebsforschungs

Xanthorin wurde als eine Verbindung mit potenziellen Antikrebs-Eigenschaften identifiziert. Seine Struktur, die zur Familie der Anthrachinone gehört, ähnelt anderen Verbindungen, die bei der Entwicklung von Chemotherapeutika eingesetzt wurden. Der Trihydroxyanthracendion-Kern von this compound kann in den DNA-Replikationsprozess von Krebszellen eingreifen, was zu Apoptose oder programmiertem Zelltod führt .

Antibakterielle und Antimykotische Anwendungen

Die pharmakologischen Eigenschaften von this compound erstrecken sich auf seine antibakterielle und antimykotische Aktivität. Studien haben gezeigt, dass Anthrachinone die Zellwandsynthese von Bakterien und Pilzen stören können, was zu deren Tod führt. Dies macht this compound zu einem Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika .

Antioxidatives Potenzial

Die Struktur von this compound deutet darauf hin, dass es als wirksames Antioxidans wirken könnte. Die in seiner Molekülstruktur vorhandenen Hydroxylgruppen können Elektronen spenden, um freie Radikale zu neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind, die oxidativen Stress und Zellschäden verursachen können .

Entzündungshemmende Eigenschaften

Forschungen haben gezeigt, dass Anthrachinone entzündungshemmende Eigenschaften besitzen. This compound könnte möglicherweise die Produktion von proinflammatorischen Zytokinen hemmen, wodurch Entzündungen reduziert und die Behandlung von entzündlichen Erkrankungen gefördert werden .

Herz-Kreislauf-Schutz

Verbindungen mit antioxidativen und entzündungshemmenden Wirkungen, wie this compound, werden auf ihr Potenzial untersucht, vor Herz-Kreislauf-Erkrankungen zu schützen. Durch die Verhinderung von oxidativem Schaden an Blutgefäßen und die Reduzierung von Entzündungen könnte this compound zur Herzgesundheit beitragen .

Dermatologische Anwendungen

Aufgrund seiner potenziellen antibakteriellen Eigenschaften könnte this compound bei der Behandlung von Hautinfektionen eingesetzt werden. Darüber hinaus könnten seine entzündungshemmenden Wirkungen es bei der Behandlung von Erkrankungen wie Ekzemen oder Psoriasis nützlich machen .

Gastrointestinale Gesundheit

Anthrachinone sind bekannt für ihre abführende Wirkung, und this compound könnte zur Entwicklung von Behandlungen für Verstopfung verwendet werden. Es kann die Muskeln des Magen-Darm-Trakts stimulieren oder die Wasser- und Elektrolytaufnahme im Darm verändern .

Neuroprotektive Effekte

Die antioxidativen Eigenschaften von this compound können es auch nützlich für den Neuro-Schutz machen. Durch die Bekämpfung von oxidativem Stress könnte es zur Vorbeugung von neurodegenerativen Erkrankungen wie Alzheimer und Parkinson beitragen .

Zukünftige Richtungen

Wirkmechanismus

Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Mode of Action

As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.

Result of Action

As an anthraquinone agent , it is likely to exert a range of biological effects.

Biochemische Analyse

Biochemical Properties

Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied

Metabolic Pathways

This compound is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLRIXZGBQOFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498507 | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17526-15-7 | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

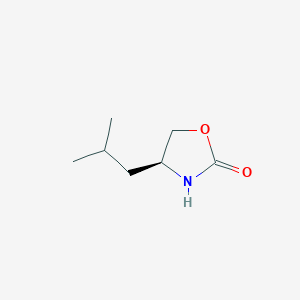

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

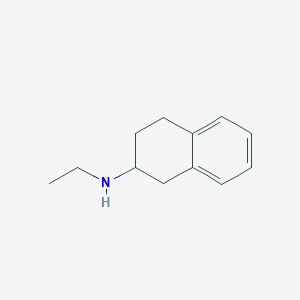

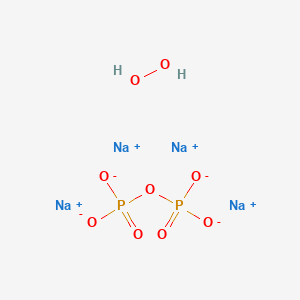

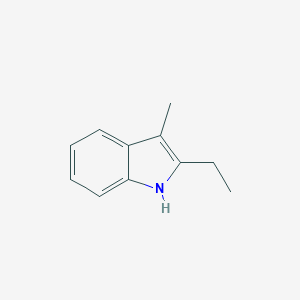

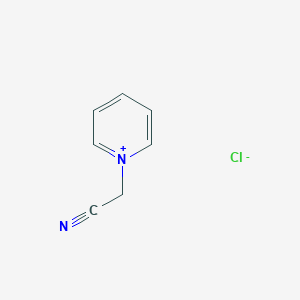

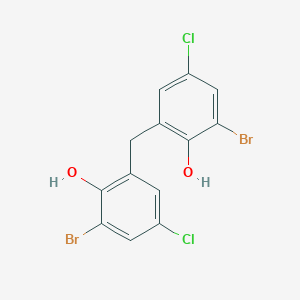

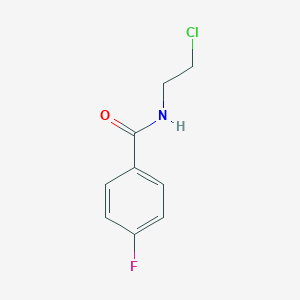

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)